REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[CH2:8]1[O:17][C:16]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][C:10]=2[O:9]1.C(N(CC)CC)C.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O.C(Cl)Cl.CCOCC>[O:17]1[C:16]2[CH:15]=[CH:14][C:12]([N:13]3[CH2:2][CH2:3][CH2:4][C:5]3=[O:6])=[CH:11][C:10]=2[O:9][CH2:8]1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
1095.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(N)C=CC2O1
|
Name
|
|
Quantity
|
749 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 2.5 hours at ambient temperature the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the butyramide intermediate was filtered
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was then separated
|
Type
|
WASH
|
Details
|
The methylene chloride layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
vacuum concentrated
|
Type
|
ADDITION
|
Details
|
Ether was added to the concentrate
|
Type
|
TEMPERATURE
|
Details
|
The mixture was chilled
|
Type
|
CUSTOM
|
Details
|
the solids were collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from methylene chloride/ether giving 2245.0 g (75), m.p. 89°-91° which
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
O1COC2=C1C=CC(=C2)N2C(CCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |